1-(2-Cyanophenyl)piperidine-3-carboxylic acid
Overview
Description
1-(2-Cyanophenyl)piperidine-3-carboxylic acid, commonly referred to as CPPC, is an organic compound with the molecular formula C13H14N2O2 . It belongs to the class of piperidines and is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular weight of 1-(2-Cyanophenyl)piperidine-3-carboxylic acid is 230.26 g/mol. The compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group and a cyanophenyl group .Scientific Research Applications
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including derivatives similar to "1-(2-Cyanophenyl)piperidine-3-carboxylic acid," play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. These compounds can act as inhibitors to microbial growth at concentrations below desired yields, affecting the production of biorenewable chemicals. Studies have explored the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, aiming to identify metabolic engineering strategies to enhance microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
Synthesis of Bioactive 1-Indanones
Research on the synthesis of 1-indanones, utilizing carboxylic acids as starting materials, highlights the potential of carboxylic acid derivatives in developing compounds with a wide range of biological activities. These activities include antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. Such compounds are also explored for their roles in treating neurodegenerative diseases and as effective insecticides, fungicides, and herbicides (Turek et al., 2017).
Nucleophilic Aromatic Substitution Reactions
The interaction of piperidine with nitro-aromatic compounds, leading to various substituted benzene derivatives, represents a foundational chemical reaction that could have relevance to the synthesis and functionalization of compounds like "1-(2-Cyanophenyl)piperidine-3-carboxylic acid". These reactions are integral to understanding the chemical properties and synthesis pathways of novel organic compounds, potentially influencing drug discovery and materials science (Pietra & Vitali, 1972).
Reactive Extraction of Carboxylic Acids
The study of reactive extraction of carboxylic acids using organic solvents and supercritical fluids offers insights into the separation processes relevant to industrial applications of carboxylic acid derivatives. This research underscores the importance of such compounds in chemical engineering and the development of environmentally friendly extraction technologies (Djas & Henczka, 2018).
properties
IUPAC Name |
1-(2-cyanophenyl)piperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-8-10-4-1-2-6-12(10)15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCRZOIVBBSRNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655713 | |
Record name | 1-(2-Cyanophenyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanophenyl)piperidine-3-carboxylic acid | |
CAS RN |
942474-51-3 | |
Record name | 1-(2-Cyanophenyl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20655713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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